N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide
Description
N2-Ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a thiazole-based dicarboxamide derivative characterized by an ethyl group at the N2 position and a 4-methoxyphenylmethyl substituent at the N4 position. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, is central to its structural and electronic properties. The compound’s synthesis typically involves multi-step protocols, including coupling reactions with amines under inert conditions, as observed in analogous thiazole dicarboxamides . Its methoxy group enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-N-ethyl-4-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-16-14(20)15-18-12(9-22-15)13(19)17-8-10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVTXCGPCWXXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide typically involves the reaction of ethylamine with 4-methoxybenzyl chloride to form N-ethyl-N-(4-methoxybenzyl)amine. This intermediate is then reacted with thiazole-2,4-dicarboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Structure
The compound features a thiazole ring, which is known for its biological activity, along with an ethyl substituent and a methoxyphenyl group. The presence of dicarboxamide functionalities enhances its reactivity and solubility in various solvents.
Molecular Formula
- Empirical Formula : C15H18N2O4S
- Molecular Weight : 310.38 g/mol
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide have been tested for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
Thiazole compounds are recognized for their antimicrobial activities. This compound has shown potential against a range of bacterial strains. In vitro studies revealed that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes related to disease processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could lead to applications in treating diseases characterized by rapid cell division, such as cancer .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of thiazole derivatives. This compound was found to reduce pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases .
Synthesis of Functional Materials
The unique properties of this compound have led to its application in the development of functional materials. Its ability to form stable complexes with metal ions makes it suitable for creating coordination polymers and catalysts .
Case Studies
Mechanism of Action
The mechanism of action of N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Comparative Physical and Spectral Data
*Estimated based on benzamide analogs in .
Heterocyclic Variants and Bioactivity Insights
Thiazole vs. Triazole Derivatives
- Triazole Derivatives (Compounds 7–9) :
- Feature a 1,2,4-triazole core instead of thiazole, with sulfonyl and difluorophenyl groups.
- IR spectra lack C=O stretches (1663–1682 cm⁻¹), confirming tautomeric shifts to thione forms .
- Bioactivity : Triazoles often target fungal pathogens (e.g., fluconazole in ), whereas thiazole dicarboxamides are linked to kinase inhibition .
Pyridinyl-Thiazole Carboxamides
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides: Synthesized via nitrile intermediates and amine coupling.
Substituent Effects on Pharmacological Properties
Methoxy vs. Halogen Substituents
- 4-Methoxyphenylmethyl (Target Compound): Enhances lipophilicity (logP ~2.5–3.0 estimated) compared to halogenated analogs.
- 4-Fluorophenyl (10b) :
- 4-Chlorophenylmethyl (CAS 478030-53-4) :
Table 2: Substituent Impact on Molecular Properties
Biological Activity
N2-ethyl-N4-[(4-methoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the 4-methoxyphenyl group enhances its pharmacological profile. The molecular formula is , and it has a molecular weight of approximately 305.34 g/mol.
Anticancer Activity
Research has demonstrated that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In a study evaluating similar thiazole derivatives, compounds were tested against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The IC50 values for certain derivatives were reported as low as 1.61 µg/mL, indicating strong cytotoxic activity .
- Structure-Activity Relationship (SAR) : The thiazole ring's substitution pattern plays a crucial role in determining anticancer efficacy. For example, the introduction of electron-donating groups such as methyl at specific positions on the phenyl ring was found to enhance activity significantly .
Antibacterial Activity
The compound also exhibits notable antibacterial properties:
- Mechanism of Action : Thiazole derivatives have been shown to disrupt bacterial membranes. In studies involving magnetic nanoparticles coated with thiazole compounds, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .
- Comparative Studies : The effectiveness of thiazole derivatives against bacterial strains was assessed using minimum inhibitory concentration (MIC) tests. Results indicated that these compounds could serve as potential candidates for developing new antibacterial agents .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has shown promise in anti-inflammatory applications:
- Inflammation Models : In vitro studies demonstrated that thiazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
Data Summary
| Activity | Cell Line/Model | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | A549 | 1.61 µg/mL | |
| Antibacterial | E. coli | MIC < 10 µg/mL | |
| Anti-inflammatory | LPS-stimulated macrophages | Inhibition of NO production |
Case Studies
- Case Study on Anticancer Activity : Evren et al. (2019) synthesized various thiazole derivatives and tested their cytotoxicity against A549 cells. Their findings indicated that certain modifications led to enhanced selectivity and potency against cancer cells compared to conventional therapies .
- Case Study on Antibacterial Properties : Research involving thiazole-coated magnetic nanoparticles revealed that these compounds effectively inhibited bacterial growth through membrane disruption mechanisms, suggesting their potential application in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
